molecular formula C13H12N2O3S B4976724 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4976724
M. Wt: 276.31 g/mol
InChI Key: WIZCRUUGHPJDMK-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MMB, is a chemical compound that has gained attention due to its potential applications in scientific research. MMB is a pyrimidine derivative that has shown promise in various fields, including medicine and biochemistry. In

Mechanism of Action

The mechanism of action of 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce oxidative stress in cells, which can contribute to its anticancer and antimicrobial effects.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of tumor cells in animal models. 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency. 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be effective in small doses, making it a cost-effective option for researchers. However, one of the limitations of using 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity. Studies have shown that 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be toxic to normal cells at high doses, making it important for researchers to use caution when handling the compound.

Future Directions

There are several future directions for research on 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new anticancer drugs based on the structure of 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, studies are needed to fully understand the mechanism of action of 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other areas of medicine, such as the treatment of inflammatory diseases. Finally, more research is needed to determine the safety and toxicity of 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in humans, which is essential for the development of new drugs based on this compound.
Conclusion:
In conclusion, 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has shown promise in various areas of scientific research. Its potential applications in medicine and biochemistry make it an exciting candidate for further study. The synthesis method of 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been well-documented, and its mechanism of action is beginning to be understood. While there are limitations to using 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments, its high potency and potential applications make it an important compound for researchers to study.

Synthesis Methods

The synthesis of 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-(methylthio)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to yield 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This synthesis method has been documented in various research papers and has been proven to be effective in producing 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in high yields.

Scientific Research Applications

1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the most significant areas of research is its potential as an anticancer agent. Studies have shown that 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Additionally, 1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(5Z)-1-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-15-12(17)10(11(16)14-13(15)18)7-8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,14,16,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCRUUGHPJDMK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)SC)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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